

# Thermochemical properties of methoxy-substituted biphenyls

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## Compound of Interest

Compound Name: 4'-Methoxy[1,1'-biphenyl]-2,5-diol

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An In-depth Technical Guide on the Thermochemical Properties of Methoxy-Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of methoxy-substituted biphenyls. The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental energetic and thermodynamic characteristics of these compounds. The guide summarizes key quantitative data, details experimental protocols for their determination, and visualizes the logical relationships in their thermochemical assessment.

## Introduction

Methoxy-substituted biphenyls are a class of organic compounds that have garnered significant interest in various fields, including materials science and as potential liquid organic hydrogen carriers (LOHCs).[1] Understanding their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting their stability, reactivity, and behavior in chemical processes.[1][2] These properties are fundamental for the design and optimization of chemical reactors and for assessing their potential in applications like hydrogen storage.[1][3] The position of the methoxy group on the biphenyl rings can significantly influence the thermochemical properties and the energetics of related reactions.[1]

## Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for a series of methoxy-substituted biphenyls at  $T = 298.15\text{ K}$  and  $p^\circ = 0.1\text{ MPa}$ .<sup>[1]</sup> The data is essential for thermodynamic analysis and chemical engineering calculations.<sup>[1]</sup>

Table 1: Thermochemical Data for Methoxy-Biphenyls and Related Compounds<sup>[1]</sup>

Compound	Molar Mass ( $\text{g}\cdot\text{mol}^{-1}$ )	$\Delta_{\text{lg}}H_m^\circ$ ( $\text{kJ}\cdot\text{mol}^{-1}$ )	$\Delta_{\text{f}}H_m^\circ(\text{liq})$ ( $\text{kJ}\cdot\text{mol}^{-1}$ )
Biphenyl	154.21	$53.3 \pm 0.3$	$102.7 \pm 1.6$
2-Methoxy-biphenyl	184.23	$64.5 \pm 0.5$	$-81.1 \pm 2.0$
3-Methoxy-biphenyl	184.23	$70.1 \pm 0.6$	$-89.8 \pm 2.0$
4-Methoxy-biphenyl	184.23	$79.9 \pm 0.6$	$-85.2 \pm 1.8$
2,2'-Dimethoxy-biphenyl	214.26	$76.8 \pm 0.7$	$-192.5 \pm 2.6$
3,3'-Dimethoxy-biphenyl	214.26	$85.1 \pm 0.8$	$-210.3 \pm 2.7$
4,4'-Dimethoxy-biphenyl	214.26	$98.3 \pm 0.9$	$-205.1 \pm 2.3$

Table 2: Liquid-Phase Reaction Enthalpies of Hydrogenation of Methoxy-Biphenyls<sup>[1]</sup>

Reaction	$\Delta_r H_m^\circ(\text{liq})$ (kJ·mol <sup>-1</sup> )
Biphenyl + 6H <sub>2</sub> → Bicyclohexyl	-371.1 ± 1.8
2-Methoxy-biphenyl + 6H <sub>2</sub> → 2-Methoxy-bicyclohexyl	-384.4 ± 2.4
3-Methoxy-biphenyl + 6H <sub>2</sub> → 3-Methoxy-bicyclohexyl	-387.6 ± 2.4
4-Methoxy-biphenyl + 6H <sub>2</sub> → 4-Methoxy-bicyclohexyl	-385.1 ± 2.2
2,2'-Dimethoxy-biphenyl + 6H <sub>2</sub> → 2,2'-Dimethoxy-bicyclohexyl	-401.8 ± 3.1
3,3'-Dimethoxy-biphenyl + 6H <sub>2</sub> → 3,3'-Dimethoxy-bicyclohexyl	-402.3 ± 3.2
4,4'-Dimethoxy-biphenyl + 6H <sub>2</sub> → 4,4'-Dimethoxy-bicyclohexyl	-397.9 ± 2.7

## Experimental and Computational Protocols

The determination of the thermochemical properties of methoxy-substituted biphenyls involves a combination of experimental techniques and computational methods.

### Experimental Methodologies

- **Transpiration Method:** This technique is used to measure the absolute vapor pressures of the compounds, from which the enthalpies of vaporization or sublimation can be determined. [1][3] The method involves passing a stream of an inert gas over the sample at a known temperature and measuring the mass of the substance transported by the gas.[4]
- **Calorimetry:** Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[5]
  - **Differential Scanning Calorimetry (DSC):** This technique measures the energy required to maintain a near-zero temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program.[5] It is used to

determine phase transition temperatures and enthalpies, such as melting and solid-solid transitions.[6]

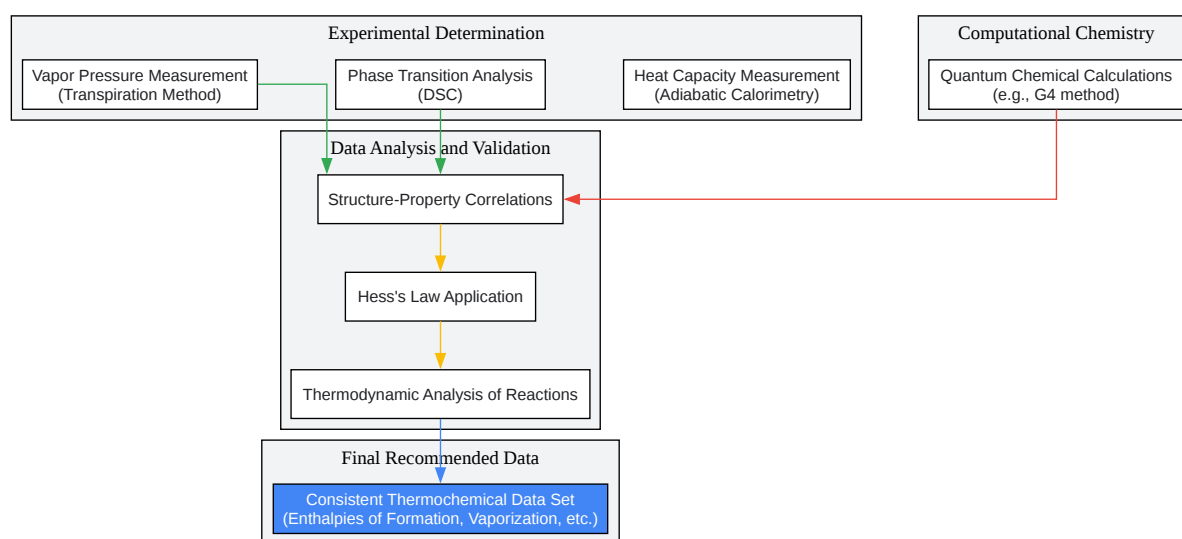
- Adiabatic Calorimetry: This method is employed to measure the heat capacities of substances in the condensed phase over a range of temperatures.[4][6]
- Combustion Calorimetry: The enthalpy of formation of organic compounds can be determined by measuring the heat evolved during their complete combustion in a bomb calorimeter.[4][7]
- Mass Spectrometry: This analytical technique is used to measure the mass-to-charge ratio of ions and to determine the composition of a sample.[5]

## Computational Methods

- Quantum Chemical Calculations (G4 method): High-level ab initio quantum chemical methods, such as the G4 method, are used to calculate the gas-phase enthalpies of formation of the compounds.[1] These calculations provide theoretical values that can be compared with experimental results to ensure consistency.[1][3]
- Density Functional Theory (DFT): DFT calculations are also employed to determine the thermochemical properties of polycyclic aromatic hydrocarbons and their derivatives.[8][9]

## Logical Workflow for Thermochemical Data Evaluation

The following diagram illustrates the step-by-step procedure used to evaluate the quality of thermochemical data for methoxy-substituted biphenyls.

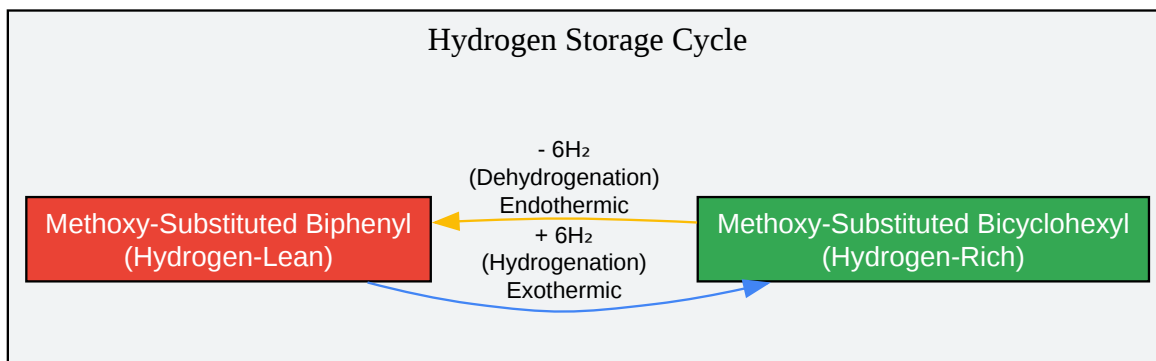


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Caption: Logical workflow for the evaluation of thermochemical data.

## Signaling Pathways and Applications

The thermochemical data of methoxy-substituted biphenyls are particularly relevant in the context of their application as Liquid Organic Hydrogen Carriers (LOHCs). The hydrogenation and dehydrogenation reactions are central to this application.



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Caption: Hydrogenation/dehydrogenation cycle of methoxy-biphenyls.

The hydrogenation of methoxy-biphenyls is a highly exothermic process, which is a critical consideration for the design of chemical reactors for hydrogen storage.[1] Conversely, the dehydrogenation process requires an energy input, and the equilibrium temperature for this reaction is influenced by the position of the methoxy group.[1] A lower dehydrogenation temperature is generally desirable for practical applications.[1] The substitution with methoxy groups can have a positive effect on the reaction thermodynamics, depending on the substitution pattern.[1]

## Conclusion

The thermochemical properties of methoxy-substituted biphenyls are essential for understanding their stability, reactivity, and potential applications, particularly in hydrogen storage technologies. This guide has provided a summary of the key quantitative data, detailed the experimental and computational methods used for their determination, and illustrated the logical workflow and reaction pathways. The presented data and methodologies offer a valuable resource for researchers and professionals working with these compounds.

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